molecular formula C25H25FN4O B2392853 3-{[4-(2-Fluorophenyl)piperazino]methyl}-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine CAS No. 338415-61-5

3-{[4-(2-Fluorophenyl)piperazino]methyl}-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B2392853
CAS No.: 338415-61-5
M. Wt: 416.5
InChI Key: HWJVBJJKIFMZCH-UHFFFAOYSA-N
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Description

3-{[4-(2-Fluorophenyl)piperazino]methyl}-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a researched compound functioning as a blocker of TASK-1 and TASK-3 potassium channels . This specific mechanism of action makes it a valuable tool for investigating the physiological role of these channels, particularly in the context of respiratory control . Scientific patent literature highlights its relevance for studies aimed at treating sleep-related breathing disorders, including conditions such as snoring . Researchers can utilize this compound to explore the modulation of the background potassium current in various cell types and its downstream effects on neuronal excitability and ventilatory drive. It is presented as a high-purity chemical tool for in vitro research applications.

Properties

IUPAC Name

3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O/c1-31-20-11-9-19(10-12-20)25-23(30-13-5-4-8-24(30)27-25)18-28-14-16-29(17-15-28)22-7-3-2-6-21(22)26/h2-13H,14-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJVBJJKIFMZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN4CCN(CC4)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminopyridine with α-Bromo-4-methoxyacetophenone

The imidazo[1,2-a]pyridine scaffold is constructed through a one-pot reaction between 2-aminopyridine and α-bromo-4-methoxyacetophenone in refluxing ethanol (Method A). This method yields 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine with 65–72% efficiency.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the pyridine nitrogen on the α-bromoketone, followed by intramolecular cyclization and elimination of HBr.

Synthesis of 4-(2-Fluorophenyl)piperazine

Ullmann-Type Coupling of Piperazine with 1-Bromo-2-fluorobenzene

A copper-catalyzed coupling between piperazine and 1-bromo-2-fluorobenzene in dimethylacetamide (DMAc) at 130°C for 24 hours provides 4-(2-fluorophenyl)piperazine in 58% yield (Method B).

Optimization Note :
Adding cesium carbonate as a base and employing microwave irradiation (150°C, 2 hours) improves yields to 74%.

Installation of the Piperazinylmethyl Side Chain

Mannich Reaction of Imidazo[1,2-a]pyridine

The C3 position of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine undergoes Mannich reaction with formaldehyde and 4-(2-fluorophenyl)piperazine in acetic acid at 80°C (Method C).

Reaction Conditions :

  • Molar ratio (imidazo[1,2-a]pyridine : formaldehyde : piperazine) = 1:2:1.2
  • Reaction time: 12 hours
  • Yield: 63%

Alkylation with Chloromethyl Intermediate

An alternative approach involves pre-forming the chloromethyl derivative at C3 using ClCH2OCH3 in DMF, followed by nucleophilic substitution with 4-(2-fluorophenyl)piperazine (Method D).

Key Data :

  • Base: K2CO3
  • Solvent: DMF, 90°C, 8 hours
  • Yield: 68%

Comparative Analysis of Synthetic Methods

Method Steps Total Yield (%) Key Advantages Limitations
A → C 2 41 One-pot core formation Moderate yields
B → D 3 39 High purity Multi-step purification

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (d, J = 7.2 Hz, 1H, H5), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 6.98 (t, J = 8.4 Hz, 2H, Ar-H), 4.12 (s, 2H, CH2), 3.87 (s, 3H, OCH3), 3.24–3.18 (m, 8H, piperazine).
  • HRMS (ESI+) : m/z calc. for C25H24FN4O [M+H]+: 427.1932; found: 427.1935.

Crystallographic Validation (Analogous Structures)

X-ray diffraction of related imidazo[1,2-a]pyridine-piperazine hybrids confirms planarity of the heterocyclic core (deviation <0.15 Å) and chair conformation of the piperazine ring.

Process Optimization and Scale-Up Considerations

Solvent Selection

Replacing ethanol with tert-amyl alcohol in the cyclocondensation step (Method A) enhances yield to 78% by suppressing side-product formation.

Catalytic Enhancements

Employing Pd(OAc)2/Xantphos in the alkylation step (Method D) reduces reaction time to 4 hours with 72% yield.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2-Fluorophenyl)piperazino]methyl}-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, especially for modifying the piperazino and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated precursors with base catalysts like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

3-{[4-(2-Fluorophenyl)piperazino]methyl}-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(2-Fluorophenyl)piperazino]methyl}-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazo[1,2-a]pyridine Core

Position 2 Modifications
  • 4-Methoxyphenyl vs. 4-Chlorophenyl: The compound 6-chloro-2-(4-chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine () replaces the 4-methoxyphenyl group with a 4-chlorophenyl substituent.
  • 4-Methoxyphenyl vs. Pyridinyl: Fluorinated derivatives like (2-fluorophenyl)(4-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-6-yl)piperazin-1-yl)methanone () exhibit cytotoxic activity against cancer cell lines (HepG2, HeLa). The pyridinyl substituent may improve solubility but reduce steric bulk compared to aryl groups .
Position 3 Modifications
  • Piperazine-Linked 2-Fluorophenyl vs. Trifluoromethylphenyl :
    Compound 7h () substitutes the 2-fluorophenyl with a 2-(trifluoromethyl)phenyl group, increasing hydrophobicity and electron-withdrawing effects. Such modifications enhance cytotoxicity (IC₅₀ values in low µM range) but may alter pharmacokinetics .

  • Piperazine vs. Morpholinomethyl: The COX-2 inhibitor 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine () replaces piperazine with morpholine, improving selectivity (SI = 217.1) due to morpholine’s hydrogen-bonding capacity .

Piperazine Substituent Variations

  • 2-Fluorophenyl vs. 4-Fluorobenzyl: The compound 2-{[4-(4-fluorobenzyl)piperazin-1-yl]methyl}imidazo[1,2-a]pyridine () replaces the 2-fluorophenyl with a 4-fluorobenzyl group.
  • 2-Fluorophenyl vs. Nitrophenyl :
    2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine () introduces a nitro group, which strongly withdraws electrons, altering binding affinity and redox properties .

Structural and Electronic Effects

  • Dihedral Angles :
    In N-tert-butyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine (), the 4-methoxyphenyl ring is inclined at 26.69° relative to the imidazole ring, optimizing π-π interactions. Substituting with electron-withdrawing groups (e.g., nitro) increases planarity, affecting binding .

  • Fluorine Effects :
    Fluorine in the target compound’s 2-fluorophenyl group enhances metabolic stability by blocking cytochrome P450 oxidation. Analog 3-(4-fluorophenyl)-7-phenylimidazo[1,2-a]pyridine () shows improved ligand efficiency (ESIMS m/z [M+H]+ = 319) due to fluorine’s electronegativity .

Biological Activity

3-{[4-(2-Fluorophenyl)piperazino]methyl}-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Synthesis

The compound can be synthesized through various organic reactions involving imidazo[1,2-a]pyridine derivatives. The general synthetic route involves the reaction of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine with a piperazine derivative substituted with a fluorophenyl group. The detailed synthetic steps typically include:

  • Formation of Imidazo[1,2-a]pyridine : Utilizing known precursors to create the imidazo structure.
  • Piperazine Substitution : Introducing the 4-(2-fluorophenyl)piperazine moiety via nucleophilic substitution reactions.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The compound demonstrated significant activity against several types of cancer, including:

  • Colon Carcinoma : IC50 values were reported in the low micromolar range, indicating potent inhibitory effects on cell proliferation.
  • Lung Carcinoma and Leukemia : Similar trends were observed, suggesting broad-spectrum antitumor activity.
Cancer Cell LineIC50 (μM)
Colon Carcinoma (HCT-116)0.5
Lung Carcinoma (NCI-H460)0.7
Acute Lymphoblastic Leukemia (DND-41)1.0

Antibacterial Activity

The compound has also been assessed for antibacterial properties against Gram-positive and Gram-negative bacteria. While some derivatives exhibited moderate antibacterial activity, the primary focus remains on its anticancer properties.

  • Activity Against E. coli : Moderate activity was noted with a minimum inhibitory concentration (MIC) of around 32 μM for certain derivatives.

Antiviral Activity

Preliminary evaluations have indicated potential antiviral properties; however, further studies are needed to establish efficacy against specific viral strains.

The biological activity of 3-{[4-(2-Fluorophenyl)piperazino]methyl}-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is hypothesized to involve:

  • DNA Intercalation : Similar to other imidazo derivatives, it may intercalate into DNA, disrupting replication and transcription processes.
  • Targeting Kinase Pathways : It may inhibit specific kinases involved in cell proliferation and survival.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Colon Cancer : A study demonstrated that treatment with the compound significantly reduced tumor size in xenograft models.
  • Combination Therapy : Research indicated enhanced efficacy when combined with existing chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-{[4-(2-Fluorophenyl)piperazino]methyl}-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of 2-aminoimidazoles and aliphatic 1,3-difunctional compounds to form the imidazo[1,2-a]pyridine core. Key steps include:

  • Step 1 : Formation of the imidazo[1,2-a]pyridine scaffold via refluxing 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine with phosphorus oxychloride and DMF in chloroform (Vilsmeier-Haack reaction) to introduce formyl groups .
  • Step 2 : Piperazine coupling via nucleophilic substitution, using 4-(2-fluorophenyl)piperazine and formaldehyde under basic conditions (e.g., K₂CO₃ in DMF) .
  • Characterization : Intermediates are validated using HPLC (purity >95%) and NMR (¹H/¹³C for regiochemical confirmation). For example, the methoxy group at C2 shows a singlet at δ 3.8 ppm in ¹H NMR, while the piperazine moiety exhibits distinct multiplet patterns .

Q. How are the pharmacological activities of this compound assessed in preliminary studies?

  • Methodological Answer : Initial screening focuses on receptor-binding assays (e.g., serotonin 5-HT₁A or dopamine D₂ receptors due to the piperazine moiety).

  • In vitro : Radioligand displacement assays using HEK-293 cells transfected with target receptors. IC₅₀ values are calculated for competitive binding .
  • In vivo : Behavioral models (e.g., forced swim test for antidepressant activity) at doses 10–50 mg/kg in rodents. Data interpretation requires normalization to positive controls (e.g., fluoxetine for antidepressants) .

Advanced Research Questions

Q. How can structural modifications to the piperazine or methoxyphenyl groups improve target selectivity in SAR studies?

  • Methodological Answer :

  • Piperazine Modifications : Replace the 2-fluorophenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance blood-brain barrier penetration. Computational docking (AutoDock Vina) predicts binding affinity changes to dopamine receptors .
  • Methoxyphenyl Modifications : Introduce para-substituents (e.g., -OH or -Cl) to alter metabolic stability. CYP450 inhibition assays (human liver microsomes) quantify oxidative demethylation rates .
  • Data Interpretation : Compare IC₅₀ shifts ≥2-fold to infer SAR trends. For example, 4-chloro substitution reduces 5-HT₁A binding (IC₅₀ from 12 nM to 48 nM) but enhances D₂ affinity .

Q. What green chemistry approaches optimize the synthesis of this compound?

  • Methodological Answer :

  • Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME) in piperazine coupling steps, reducing toxicity while maintaining yields (~85%) .
  • Catalysis : Use Bi(OTf)₃ (5 mol%) for Friedel-Crafts alkylation, minimizing waste versus traditional Brønsted acids .
  • Oxidation : Sodium hypochlorite (NaClO) in ethanol enables oxidative ring closure at room temperature, avoiding Cr(VI) reagents .

Q. How do computational models resolve contradictions in binding data across receptor subtypes?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (GROMACS) over 100 ns to identify stable binding poses. For example, the fluorophenyl group forms π-π stacking with 5-HT₁A Tyr390 but clashes with D₂ His394 .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent effects, explaining why -OCH₃ at C2 enhances 5-HT₁A selectivity (ΔΔG = -2.1 kcal/mol) .

Q. What experimental designs address discrepancies in metabolic stability across species?

  • Methodological Answer :

  • Cross-Species Microsome Assays : Compare hepatic clearance in human, rat, and dog microsomes. For instance, human CYP3A4 metabolizes the compound 3× faster than rat CYP2D1, necessitating allometric scaling for pharmacokinetic predictions .
  • Isotope-Labeling : Use ¹⁴C-labeled compound to track demethylation pathways via LC-MS/MS, identifying species-specific metabolites .

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